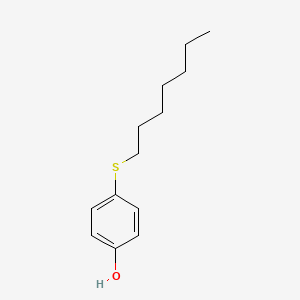

4-Heptylsulfanyl-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Heptylsulfanyl-phenol is a useful research compound. Its molecular formula is C13H20OS and its molecular weight is 224.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant Properties:

Phenolic compounds are well-known for their antioxidant activities, which can help in preventing oxidative stress-related diseases. 4-Heptylsulfanyl-phenol is expected to exhibit similar properties, potentially offering protective effects against conditions like cancer and cardiovascular diseases. Research indicates that phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, thus contributing to their health-promoting effects .

Antimicrobial Activity:

Studies have shown that phenolic compounds possess significant antimicrobial properties. The structural characteristics of this compound may enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Effects:

The anti-inflammatory potential of phenolic compounds has been documented extensively. This compound may play a role in modulating inflammatory pathways, thereby providing therapeutic benefits for inflammatory diseases . The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes.

Agricultural Applications

Plant Growth Regulators:

Phenolic compounds have been identified as natural growth regulators in plants. This compound could be utilized to enhance plant growth and development by influencing hormonal pathways or by acting as signaling molecules in plant stress responses . This application is crucial for sustainable agriculture practices.

Pest Control:

The antimicrobial and antifungal properties of phenolic compounds make them suitable candidates for natural pesticides. Utilizing this compound in formulations could provide an eco-friendly alternative to synthetic pesticides, reducing environmental impact while controlling pest populations effectively .

Environmental Applications

Bioremediation:

The potential of phenolic compounds in bioremediation processes is an area of growing interest. This compound could be involved in the degradation of environmental pollutants, particularly phenolic contaminants in water systems. Microalgae and other microorganisms can utilize such compounds as substrates for bioremediation efforts, contributing to cleaner ecosystems .

Wastewater Treatment:

Incorporating this compound into wastewater treatment processes could enhance the removal of toxic phenolic compounds from industrial effluents. Its application in advanced oxidation processes or as part of biofilters could lead to more efficient treatment systems .

Case Studies and Research Findings

Propriétés

Numéro CAS |

41796-12-7 |

|---|---|

Formule moléculaire |

C13H20OS |

Poids moléculaire |

224.36 g/mol |

Nom IUPAC |

4-heptylsulfanylphenol |

InChI |

InChI=1S/C13H20OS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3 |

Clé InChI |

ZXEYXYIYGROBMR-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCSC1=CC=C(C=C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.